molecular formula C9H8Cl3NO2 B15076343 Ethyl N-(2,4,5-trichlorophenyl)carbamate CAS No. 38916-39-1

Ethyl N-(2,4,5-trichlorophenyl)carbamate

Cat. No.: B15076343
CAS No.: 38916-39-1
M. Wt: 268.5 g/mol
InChI Key: WVPOWISSEQOJEZ-UHFFFAOYSA-N
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Description

Ethyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.52 g/mol . It is known for its unique structure, which includes a carbamate group attached to a trichlorophenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-(2,4,5-trichlorophenyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and its role as a pharmacological agent.

    Industry: It is employed in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2,4-dichlorophenyl)carbamate
  • Ethyl N-(2,5-dichlorophenyl)carbamate
  • Ethyl N-(2,4,6-trichlorophenyl)carbamate

Uniqueness

Ethyl N-(2,4,5-trichlorophenyl)carbamate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure makes it valuable for specific research applications and industrial uses .

Properties

CAS No.

38916-39-1

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

ethyl N-(2,4,5-trichlorophenyl)carbamate

InChI

InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14)

InChI Key

WVPOWISSEQOJEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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